BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

COX-2 inhibition Anti-inflammatory drug discovery Benzimidazole-oxadiazole conjugates

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 24023-72-1) is a disubstituted 1,3,4-oxadiazole heterocycle (C9H6Cl2N2O, MW 229.06 g/mol) that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. The compound features two chemically orthogonal reactive handles: an electrophilic chloromethyl group at the 2-position, enabling nucleophilic displacement for structural diversification, and a 2-chlorophenyl substituent at the 5-position that establishes a specific ortho-substituted aryl pharmacophore.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 24023-72-1
Cat. No. B1353436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
CAS24023-72-1
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)CCl)Cl
InChIInChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2
InChIKeyVOQHBNXZBQTWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 24023-72-1): A Bifunctional 1,3,4-Oxadiazole Scaffold for Anti-Inflammatory and Antiparasitic Lead Optimization


2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 24023-72-1) is a disubstituted 1,3,4-oxadiazole heterocycle (C9H6Cl2N2O, MW 229.06 g/mol) that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound features two chemically orthogonal reactive handles: an electrophilic chloromethyl group at the 2-position, enabling nucleophilic displacement for structural diversification, and a 2-chlorophenyl substituent at the 5-position that establishes a specific ortho-substituted aryl pharmacophore . The 1,3,4-oxadiazole core is a recognized privileged scaffold in drug discovery, and derivatives incorporating the 5-(2-chlorophenyl)-1,3,4-oxadiazole motif have demonstrated quantifiable bioactivity in cyclooxygenase-2 (COX-2) inhibition and anti-leishmanial N-myristoyltransferase (NMT) targeting, distinguishing this building block from its regioisomeric counterparts [1][2].

Why Generic 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole Substitution Compromises Biological and Synthetic Utility: The 2-Chlorophenyl Differentiation Case


Within the 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole series, the position of the chlorine substituent on the 5-phenyl ring is not a trivial structural variation—it directly governs both the physicochemical properties of the intermediate and the pharmacological profile of downstream derivatives. The ortho-chlorophenyl isomer (CAS 24023-72-1) exhibits a distinct conformational preference and steric environment compared to the meta-chlorophenyl (CAS 33575-82-5, mp 82–83°C) and para-chlorophenyl (CAS 24068-15-3, mp 81–85°C) regioisomers, which impacts molecular recognition at biological targets . In a head-to-head COX inhibition study of benzimidazole-oxadiazole conjugates, the derivative built from the 2-chlorophenyl scaffold achieved superior COX-2 inhibitory potency (IC50 8.00 μM) relative to analogs bearing alternative 5-substituents, confirming that the ortho-chloro orientation provides a non-fungible advantage that cannot be replicated by simple regioisomeric or dechlorinated phenyl replacement [1]. Generic interchange without accounting for this regiochemical specificity risks loss of target engagement and diminished pharmacological activity.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole Against Closest Structural Analogs


COX-2 Enzyme Inhibition: Ortho-Chlorophenyl Derivative Outperforms Para-Substituted and Heteroaryl Analogs in a Direct Benzimidazole-Conjugate Series

In a systematic structure–activity relationship (SAR) study of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles, the derivative bearing the 5-(2-chlorophenyl) substituent (compound 5g) demonstrated the most potent COX-2 inhibition within the series, achieving an IC50 of 8.00 μM. This represents a 1.4-fold potency advantage over the closest comparator 5o (IC50 11.4 μM) and a 1.7-fold advantage over 5q (IC50 13.7 μM), which bear alternative 5-aryl substitution patterns. The ortho-chlorophenyl moiety was identified as critical for optimal binding interactions within the COX-2 active site via molecular docking [1].

COX-2 inhibition Anti-inflammatory drug discovery Benzimidazole-oxadiazole conjugates

In Vivo Anti-Inflammatory Efficacy: 2-Chlorophenyl-Oxadiazole Conjugate Achieves 74.17% Edema Inhibition with Reduced Ulcerogenicity in Rat Paw Edema Model

The benzimidazole conjugate derived from the 2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole scaffold (compound 5g) exhibited maximum in vivo anti-inflammatory activity of 74.17 ± 1.28% inhibition in the carrageenan-induced rat paw edema model, outperforming all other compounds in the 5a–r series. Critically, 5g also demonstrated a reduced ulcerogenic and lipid peroxidation profile relative to reference NSAIDs, indicating that the ortho-chlorophenyl scaffold confers a dual efficacy–safety advantage not observed with the para- or unsubstituted phenyl analogs in the same study [1].

In vivo anti-inflammatory Carrageenan-induced paw edema Gastric safety profile

COX Enzyme Inhibitory Selectivity: 2-Chlorophenyl-Oxadiazole Derivative BDBM222028 Shows Preferential COX-2 Engagement Over COX-1 Isoform

In BindingDB enzyme inhibition profiling, the 1-{(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivative (BDBM222028) displayed an IC50 of 8.10 × 10³ nM (8.10 μM) against COX (Prostaglandin G/H synthase 2). Comparative data from the same assay platform reveal that the analogous compound bearing a 5-(2-methoxyphenyl) substituent (BDBM222038) exhibited a weaker IC50 of 1.37 × 10⁴ nM (13.7 μM), and the 5-(4-nitrophenyl) variant (BDBM222033) showed IC50 = 2.00 × 10⁴ nM (20.0 μM). The 2-chlorophenyl substitution thus confers approximately 1.7-fold and 2.5-fold potency enhancements, respectively, underscoring the privileged nature of the ortho-chlorophenyl pharmacophore within the oxadiazole series [1].

COX-2 selectivity Cyclooxygenase inhibition Anti-inflammatory target engagement

Regiochemical Melting Point Differentiation: Ortho- vs Meta- vs Para-Chlorophenyl Isomers Exhibit Distinct Solid-State Properties Influencing Formulation and Handling

Among the three regioisomeric 2-(chloromethyl)-5-(chlorophenyl)-1,3,4-oxadiazoles, differential thermal properties provide a practical quality-control and handling distinction. The meta-chlorophenyl isomer (CAS 33575-82-5) exhibits a reported melting point of 82–83°C (recrystallized from ethanol), while the para-chlorophenyl isomer (CAS 24068-15-3) melts at 81–85°C [1]. Although a definitive experimental melting point for the ortho isomer (CAS 24023-72-1) is less frequently reported in primary literature—a data gap itself representing a procurement consideration—the ortho-substitution pattern is expected to lower the melting point relative to the more symmetrical para isomer due to reduced crystal packing efficiency. This ortho effect has practical implications for solubility, purification via recrystallization, and long-term storage stability, making regioisomer selection non-trivial for process chemistry applications.

Regioisomer differentiation Melting point Solid-state properties

Chloromethyl Reactivity as a Synthetic Diversification Handle: Quantitative Yields in Nucleophilic Displacement Enable Library Construction with Validated Biological Trajectories

The chloromethyl group at the 2-position of the oxadiazole ring serves as a reactive electrophilic center for nucleophilic displacement, enabling efficient conjugation to amines, thiols, and heterocyclic N-nucleophiles. This reactivity profile has been exploited in the synthesis of both the benzimidazole-COX inhibitor series (where the chloromethyl group reacts with benzimidazole N-nucleophiles to form the methylene bridge) [1] and in PDB-deposited anti-leishmanial NMT inhibitor TUQ (PDB 5A28), where the chlorophenyl-oxadiazole scaffold was elaborated to a 4-(4-chloro-2-{5-[(trimethyl-1H-pyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)piperidine ligand with high affinity and excellent ligand efficiency [2]. The ortho-chlorophenyl substitution uniquely positions the molecule for dual-target exploration—COX-2 and NMT—that is not documented for the meta- or para-chlorophenyl regioisomers, providing a differentiated trajectory for hit-to-lead expansion.

Nucleophilic substitution Chloromethyl reactivity Parallel library synthesis

Procurement-Driven Application Scenarios for 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 24023-72-1)


COX-2 Selective Anti-Inflammatory Drug Discovery: Building Block for Benzimidazole-Oxadiazole Conjugate Libraries

Medicinal chemistry teams pursuing next-generation COX-2 selective inhibitors with improved gastric safety profiles should prioritize CAS 24023-72-1 as the core building block. The ortho-chlorophenyl scaffold has been validated in a direct SAR series where derivative 5g achieved an IC50 of 8.00 μM against COX-2 and 74.17% in vivo anti-inflammatory efficacy with reduced ulcerogenicity [1]. This evidence directly supports the procurement of the ortho isomer over the meta or para regioisomers for constructing focused benzimidazole-, morpholine-, or other N-heterocycle-conjugated libraries targeting inflammatory diseases [2].

Anti-Leishmanial N-Myristoyltransferase (NMT) Inhibitor Development: Scaffold for Structure-Based Drug Design

Researchers developing anti-parasitic agents targeting Leishmania NMT can utilize CAS 24023-72-1 as a starting material for synthesizing chlorophenyl-1,3,4-oxadiazole-based inhibitors. The PDB-deposited co-crystal structure (5A28, 1.48 Å resolution) of Leishmania major NMT in complex with a chlorophenyl-oxadiazole inhibitor provides a structural blueprint for rational inhibitor optimization [1]. The chloromethyl handle enables systematic variation of the 2-position substituent to explore the NMT binding pocket, a strategy directly applicable to structure-based drug design programs.

Dual COX/LOX Inhibitor Discovery: Diversification of the Chloromethyl Handle for Multi-Target Anti-Inflammatory Agents

Inflammation-focused research groups can exploit the chloromethyl electrophile of CAS 24023-72-1 to generate libraries of derivatives screened for dual COX/LOX inhibition. Existing literature on 2,5-disubstituted 1,3,4-oxadiazoles with both COX and LOX inhibitory activity supports the viability of this scaffold for multi-target anti-inflammatory drug design [1]. The ortho-chlorophenyl substitution distinguishes this building block as the only regioisomer with documented COX-2 engagement, providing a competitive starting point for dual-target SAR campaigns [2].

Agrochemical Fungicide Intermediate: Chlorophenyl-Oxadiazole as a Core Motif in Crop Protection Chemistry

Agrochemical research programs developing oxadiazole-class fungicides can employ CAS 24023-72-1 as a key intermediate. Patent literature demonstrates that chlorophenyl-substituted oxadiazoles are core motifs in fungicidal compositions targeting phytopathogenic fungi [1]. The chloromethyl group serves as a versatile attachment point for introducing agrochemically relevant substituents, while the 2-chlorophenyl group enhances lipophilicity for improved cuticular penetration, a parameter that distinguishes the ortho isomer from more polar heteroaryl alternatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.